molecular formula C22H20F2N2O3 B11062357 3-({[4-(2,4-Difluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid

3-({[4-(2,4-Difluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid

Cat. No.: B11062357
M. Wt: 398.4 g/mol
InChI Key: RLKOYHOLVHMMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[4-(2,4-Difluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid is a complex organic compound that features a unique structure combining a difluorophenyl group, a cyclopentaquinoline core, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(2,4-Difluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({[4-(2,4-Difluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in areas such as cancer or neurological disorders.

    Industry: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({[4-(2,4-Difluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid involves its interaction with molecular targets within cells. The difluorophenyl group and the cyclopentaquinoline core may allow it to bind to specific proteins or enzymes, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-({[4-(2,4-Difluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid stands out due to its unique combination of structural features. The presence of both a difluorophenyl group and a cyclopentaquinoline core provides it with distinct chemical and biological properties, potentially making it more effective in certain applications.

Properties

Molecular Formula

C22H20F2N2O3

Molecular Weight

398.4 g/mol

IUPAC Name

3-[[4-(2,4-difluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carbonyl]amino]propanoic acid

InChI

InChI=1S/C22H20F2N2O3/c23-13-5-6-16(18(24)11-13)21-15-3-1-2-14(15)17-10-12(4-7-19(17)26-21)22(29)25-9-8-20(27)28/h1-2,4-7,10-11,14-15,21,26H,3,8-9H2,(H,25,29)(H,27,28)

InChI Key

RLKOYHOLVHMMLV-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)NCCC(=O)O)C4=C(C=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.